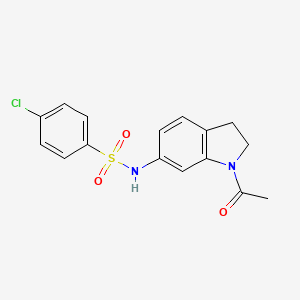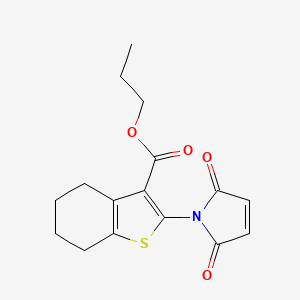
4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid” belong to a class of organic compounds known as fluorophenyl compounds. They contain a phenyl group that is substituted at one or more positions with a fluorine atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, where a fluorine atom is introduced into the phenyl ring, or condensation reactions, where the carboxylic acid group is formed .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
Fluorophenyl compounds can participate in a variety of chemical reactions. For example, the fluorine atom can be replaced by other groups in a nucleophilic substitution reaction. The carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its structure. For example, the presence of the fluorine atom and the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Drug Synthesis
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, play crucial roles in the synthesis of pharmaceuticals due to their unique reactivity and ability to modify the biological activity of molecules. The synthesis of 2-Fluoro-4-bromobiphenyl, for instance, is essential for manufacturing flurbiprofen, highlighting the significance of fluorinated intermediates in medicinal chemistry (Qiu et al., 2009).
Chemosensors for Analyte Detection
Compounds based on 4-Methyl-2,6-diformylphenol demonstrate the capacity to function as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application underscores the potential of specific chemical frameworks for developing sensitive and selective detection systems for environmental and biological monitoring (Roy, 2021).
Advanced Oxidation Processes
The degradation pathways and by-products of pharmaceutical compounds like acetaminophen have been extensively studied, revealing the potential of advanced oxidation processes (AOPs) in environmental remediation. Such research provides insight into the environmental fate and treatment of recalcitrant compounds, suggesting a framework for studying the degradation of various organic molecules (Qutob et al., 2022).
Proteostasis Maintenance
Research on 4-Phenylbutyric acid, a chemical chaperone, has shown its effectiveness in maintaining proteostasis and alleviating endoplasmic reticulum stress, indicating its therapeutic potential in treating diseases associated with protein misfolding. This example illustrates the broader potential of small molecules in modulating cellular pathways and stress responses (Kolb et al., 2015).
Antioxidant and Pharmacological Effects
Studies on Chlorogenic Acid (CGA) reveal its wide-ranging biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Such research underscores the potential of natural compounds and their derivatives in developing therapeutic agents for various health conditions (Naveed et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRXHBVBVPCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)
![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)
![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

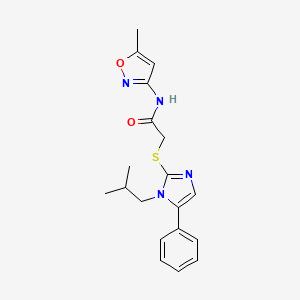

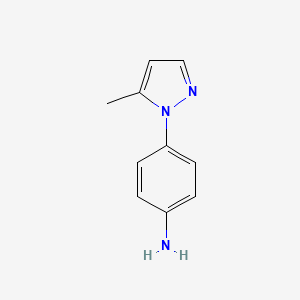

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)
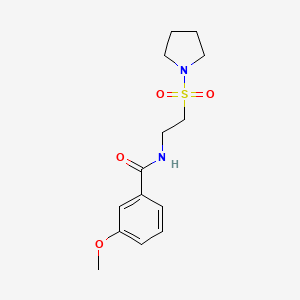
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)
